(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(bis((hexadecyloxy)carbonyl)amino)-5-oxopentanoic acid
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Overview
Description
The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or not applicable. In the context of chemistry, “N/A” does not refer to a specific chemical compound. Therefore, it is important to clarify the exact compound you are interested in for a detailed article.
Preparation Methods
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Chemical Reactions Analysis
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Scientific Research Applications
The term “N/A” does not correspond to any known chemical compound, so there are no scientific research applications to describe
Mechanism of Action
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Comparison with Similar Compounds
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Properties
Molecular Formula |
C54H84N2O9 |
---|---|
Molecular Weight |
905.3 g/mol |
IUPAC Name |
(2R)-5-[bis(hexadecoxycarbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C54H84N2O9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-41-63-53(61)56(54(62)64-42-34-28-26-24-22-20-18-16-14-12-10-8-6-4-2)50(57)40-39-49(51(58)59)55-52(60)65-43-48-46-37-31-29-35-44(46)45-36-30-32-38-47(45)48/h29-32,35-38,48-49H,3-28,33-34,39-43H2,1-2H3,(H,55,60)(H,58,59)/t49-/m1/s1 |
InChI Key |
UIRPWRRTBAPXPN-ANFMRNGASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC(=O)N(C(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)N(C(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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